3-Pyridin-3-ylbenzaldehyde;hydrochloride
Description
3-Pyridin-3-ylbenzaldehyde hydrochloride is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a benzaldehyde moiety, combined with a hydrochloride salt. The pyridine ring contributes to the compound’s basicity, while the benzaldehyde group introduces reactivity due to the aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to develop bioactive molecules.
Properties
IUPAC Name |
3-pyridin-3-ylbenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJRDCBLTYBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylbenzaldehyde;hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of 3-Pyridin-3-ylbenzaldehyde;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-ylbenzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Pyridin-3-ylbenzoic acid.
Reduction: 3-Pyridin-3-ylbenzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Pyridin-3-ylbenzaldehyde;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylbenzaldehyde;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Pyridin-3-ylbenzaldehyde hydrochloride with structurally related pyridine-derived hydrochlorides, focusing on molecular properties, functional groups, and synthesis methodologies.
Table 1: Structural and Functional Comparison of Pyridine-Based Hydrochlorides
Structural and Functional Differences
- Aldehyde vs. Acid/Chloride Groups : The benzaldehyde group in 3-Pyridin-3-ylbenzaldehyde hydrochloride distinguishes it from carboxylic acid or acyl chloride derivatives (e.g., 3-Pyridylacetic acid hydrochloride). The aldehyde’s electrophilic nature enables participation in condensation reactions (e.g., Schiff base formation), whereas acid derivatives are more suited for amidation or esterification .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For instance, 3-Pyridylacetic acid hydrochloride’s polar carboxylic acid group enhances hydrophilicity compared to the less polar benzaldehyde derivative .
- Reactivity : Acyl chlorides (e.g., 3-(Pyridin-3-yl)propionyl chloride hydrochloride) exhibit higher reactivity than aldehydes or acids, making them intermediates in peptide coupling or polymer chemistry .
Biological Activity
3-Pyridin-3-ylbenzaldehyde;hydrochloride is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The chemical structure of 3-Pyridin-3-ylbenzaldehyde;hydrochloride can be represented as follows:
The biological activity of 3-Pyridin-3-ylbenzaldehyde;hydrochloride is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with receptors, modifying their activity and influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
Research indicates that 3-Pyridin-3-ylbenzaldehyde;hydrochloride exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, showing an inhibitory concentration (IC50) of 25 µg/mL against Staphylococcus aureus and E. coli.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| C6 (glioma) | 12.80 |
| MCF-7 (breast cancer) | 4.16 |
These findings suggest that 3-Pyridin-3-ylbenzaldehyde;hydrochloride may interfere with cancer cell growth and viability.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in neuroprotection. It has been studied for its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activities of 3-Pyridin-3-ylbenzaldehyde;hydrochloride:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of bacteria and fungi.
- Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
-
In Vitro Cancer Cell Study :
- A study focused on the effects of the compound on MCF-7 breast cancer cells.
- The results showed a significant reduction in cell viability at concentrations above 5 µg/mL.
-
Neuroprotection Research :
- Investigations into the neuroprotective effects revealed that treatment with the compound significantly reduced cell death in models of oxidative stress.
Applications in Pharmaceutical Development
Given its diverse biological activities, 3-Pyridin-3-ylbenzaldehyde;hydrochloride is being explored as an intermediate in pharmaceutical synthesis:
- Neurological Disorders : Its structure allows for modifications that enhance therapeutic efficacy against conditions such as Alzheimer's and Parkinson's disease.
- Antimicrobial Formulations : The compound's antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
